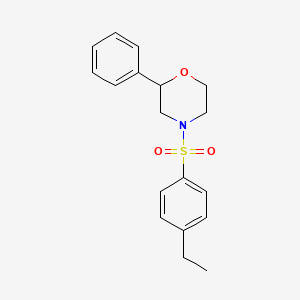
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Carcinogenic Potential and Protective Effects
- Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid, a relative of the compound , have been extensively used as herbicides. Epidemiologic studies suggest potential associations with certain types of cancers like non-Hodgkins lymphoma, Hodgkin’s disease, leukemia, and soft-tissue sarcoma. However, toxicological studies in rodents show no evidence of carcinogenicity, and regulatory agencies worldwide consider these compounds as not likely to be carcinogenic or unclassifiable as to carcinogenicity. The systematic review by Stackelberg et al. (2013) evaluates epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies with respect to key cellular events noted in disease etiology. The combined evidence does not support a genotoxic mode of action for these compounds (Stackelberg, 2013).
- The antigenotoxic effect of vitamin C against a similar compound, 2,4 Dichlorophenoxy acetic acid, was studied by Kamel (2017). The research indicates that vitamin C can have a protective effect against the genotoxicity of these compounds, suggesting that dietary supplementation of vitamin C might be beneficial for populations exposed to such herbicides (Kamel, 2017).
Herbicide Activity and Environmental Impact
- Chlorophenoxy compounds are widely used in agricultural and urban settings to control pests. The analysis by Zuanazzi et al. (2020) summarizes the data on 2,4-D toxicology and mutagenicity, indicating a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones. The findings suggest future research directions in molecular biology, gene expression, exposure assessment in bioindicators, and pesticide degradation studies (Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
- The study by Werner et al. (2012) reviews the sorption experiments of 2,4-D and other phenoxy herbicides, highlighting that soil organic matter and iron oxides are relevant sorbents for these compounds. This study provides insights into the environmental impact and behavior of these herbicides in different soil conditions (Werner, Garratt, & Pigott, 2012).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-1-2-16(15(20)9-14)26-12-18(25)23-10-13-3-7-24(8-4-13)17-11-21-5-6-22-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQUHQSYHOACQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)



![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)



![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)
![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)